molecular formula C17H19N5S2 B2687474 3-{4-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}-6-(thiophen-2-yl)pyridazine CAS No. 2380190-01-0

3-{4-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}-6-(thiophen-2-yl)pyridazine

Cat. No.: B2687474
CAS No.: 2380190-01-0
M. Wt: 357.49
InChI Key: VEXMTSSTNFXZGA-UHFFFAOYSA-N
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Description

3-{4-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}-6-(thiophen-2-yl)pyridazine is a complex organic compound that features a combination of thiazole, piperazine, thiophene, and pyridazine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{4-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}-6-(thiophen-2-yl)pyridazine typically involves multi-step organic reactions. One common approach is to start with the preparation of the thiazole ring, followed by the formation of the piperazine derivative, and finally the coupling with the pyridazine and thiophene rings. The reaction conditions often involve the use of solvents like ethanol or toluene, and catalysts such as palladium or copper salts .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

3-{4-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}-6-(thiophen-2-yl)pyridazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

3-{4-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}-6-(thiophen-2-yl)pyridazine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

Mechanism of Action

The mechanism of action of 3-{4-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}-6-(thiophen-2-yl)pyridazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-{4-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}-6-(thiophen-2-yl)pyridazine apart is its unique combination of multiple heterocyclic rings, which can lead to diverse and potent biological activities. This structural complexity allows for a wide range of chemical modifications and applications .

Properties

IUPAC Name

2-methyl-4-[[4-(6-thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]methyl]-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5S2/c1-13-18-14(12-24-13)11-21-6-8-22(9-7-21)17-5-4-15(19-20-17)16-3-2-10-23-16/h2-5,10,12H,6-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEXMTSSTNFXZGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)CN2CCN(CC2)C3=NN=C(C=C3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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